(S)-ESBA hydrochloride was first synthesized at the University of Perugia, Italy, as part of research aimed at developing inhibitors for KAT II, an enzyme involved in the metabolism of tryptophan to kynurenine and subsequently to kynurenic acid. The structural design of (S)-ESBA was influenced by its resemblance to both kynurenine and tryptophan . The compound is classified as a small organic molecule with the chemical formula and a molecular weight of 285.3 g/mol .
The synthesis of (S)-ESBA hydrochloride typically involves several key steps:
Specific methodologies such as high-performance liquid chromatography (HPLC) are employed to ensure purity, often achieving levels greater than 97% .
The molecular structure of (S)-ESBA hydrochloride features several important components:
Nuclear Magnetic Resonance (NMR) spectroscopy has been used to elucidate the structure, confirming key chemical shifts corresponding to various protons and carbons in the molecule .
(S)-ESBA hydrochloride participates in several significant chemical reactions:
The compound exhibits an IC50 value of approximately 6.1 µM, indicating its potency as an inhibitor .
The mechanism of action for (S)-ESBA hydrochloride primarily revolves around its competitive inhibition of KAT II. By binding to the active site of this enzyme, (S)-ESBA prevents the conversion of kynurenine into kynurenic acid. This inhibition leads to increased levels of kynurenine and subsequent modulation of neurotransmitter systems, particularly enhancing dopaminergic activity in certain brain regions such as the striatum .
(S)-ESBA hydrochloride exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 285.3 g/mol |
Appearance | White to off-white powder |
Solubility | Soluble in water/DMSO |
Purity | ≥97% (HPLC) |
(S)-ESBA hydrochloride has significant applications in scientific research:
(S)-ESBA hydrochloride ((S)-4-(ethylsulfonyl)benzoylalanine hydrochloride) functions as a competitive inhibitor targeting the kynurenine substrate-binding pocket of kynurenine aminotransferase II (KAT II). Its design leverages structural mimicry of the endogenous substrate L-kynurenine (L-KYN), featuring a benzoylalanine backbone that replicates the amino acid moiety of L-KYN. The ethylsulfonyl group serves as a bioisostere for the anthraniloyl side chain of L-KYN, enabling direct competition for the active site [2] [8].
Crystallographic studies of rat KAT II reveal that (S)-ESBA anchors within the active site through:
Table 1: Key Binding Interactions of (S)-ESBA in Rat KAT II
Residue | Interaction Type | Functional Group in (S)-ESBA |
---|---|---|
Arg 399 | Salt bridge | Carboxylate |
Tyr 74 | Hydrogen bond | Sulfonyl |
Gly 39 | Hydrogen bond | Sulfonyl |
Leu 40/Pro 76 | Hydrophobic packing | Ethyl group |
A critical limitation is its species-dependent efficacy. While potent against rat KAT II (IC₅₀ ~1-2 mM), (S)-ESBA shows markedly reduced inhibition of human KAT II. This disparity stems from two active site mutations: Leu40Ser and Pro76Ser in humans. The serine residues introduce steric hindrance and reduce hydrophobic complementarity, diminishing binding affinity by >100-fold [7] [8].
(S)-ESBA operates through reversible inhibition, distinct from irreversible KAT II inhibitors like PF-04859989 or BFF-122. Its mechanism involves equilibrium competition with L-KYN without covalent modification of the pyridoxal 5'-phosphate (PLP) cofactor or enzyme apoprotein [2] [4].
Evidence for reversibility:
Table 2: Comparative Inhibition Profiles of KAT II Inhibitors
Inhibitor | Mechanism | Human KAT II IC₅₀ | PLP Competition | Covalent Adduct |
---|---|---|---|---|
(S)-ESBA | Reversible competitive | 1-2 mM | Yes | No |
PF-04859989 | Irreversible | 23 nM | No | Enamine-PLP complex |
BFF-122 | Irreversible | 0.91 µM | No | Hydrazone-PLP adduct |
Irreversible inhibitors like PF-04859989 form covalent adducts with PLP (e.g., enamine or Schiff base structures), permanently inactivating the enzyme. This poses risks for off-target effects on >140 PLP-dependent human enzymes, potentially causing vitamin B6 deficiency or neurological toxicity. (S)-ESBA’s reversibility offers a safer pharmacological profile by preserving systemic PLP bioavailability [2] [3] [5].
(S)-ESBA exhibits isoform selectivity favoring KAT II over other kynurenine aminotransferases. Biochemical assays reveal:
This selectivity arises from structural divergences in the active sites:
Table 3: Structural Determinants of (S)-ESBA Selectivity Across KAT Isoforms
Isoform | Key Residues | Active Site Properties | (S)-ESBA Affinity |
---|---|---|---|
KAT II | Leu 293, Tyr 74 | Expansive hydrophobic subpocket | Moderate (rat-specific) |
KAT I | Phe 360, Ile 325 | Constricted entrance | Low |
KAT III | Lys 286, Asp 222 | Polar, charged environment | Negligible |
KAT IV | Arg 387, Glu 341 | Electrostatic repulsion | Negligible |
The inhibitor’s species-dependent efficacy further underscores the role of active site microarchitecture. Rat KAT II retains hydrophobic residues (Leu 40, Pro 76) critical for (S)-ESBA binding, while human KAT II substitutes smaller serines, weakening hydrophobic interactions and hydrogen-bonding potential [7] [8].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7